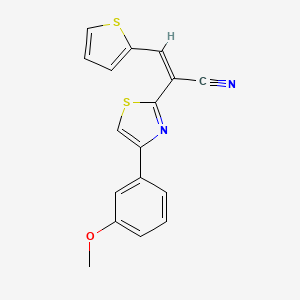

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Description

BenchChem offers high-quality (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS2/c1-20-14-5-2-4-12(8-14)16-11-22-17(19-16)13(10-18)9-15-6-3-7-21-15/h2-9,11H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERAQYUXVOVWBK-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is C17H12N2OS2, with a molecular weight of 324.42 g/mol. The compound features a thiazole ring, a thiophene moiety, and a methoxy-substituted phenyl group, contributing to its biological activity through the modulation of various biochemical pathways.

Research indicates that compounds containing thiazole and thiophene rings exhibit diverse biological activities, including anticancer and antimicrobial properties. The proposed mechanisms include:

- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, this compound may inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells .

- Antimicrobial Activity : The compound has shown potential against various pathogens, with studies indicating that thiazole derivatives can exhibit significant antibacterial effects .

- Cytotoxicity against Cancer Cell Lines : Preliminary studies demonstrate that (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and leukemia (HCT116), with IC50 values indicating effective potency .

Anticancer Activity

The compound has been tested against various cancer cell lines with promising results. Below is a summary of its cytotoxic effects:

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of related thiazole compounds. While specific data for this compound is limited, similar structures have shown effective minimum inhibitory concentrations (MIC):

Case Studies

- Cancer Treatment : In a study evaluating the anticancer properties of thiazole derivatives, compounds similar to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile showed strong inhibition of cell proliferation in breast cancer models. The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Screening : A series of thiazole derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced the antimicrobial activity, suggesting a structure-activity relationship that could be applied to optimize (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile for enhanced efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxyphenyl group in (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile may enhance its lipophilicity, potentially improving its ability to penetrate bacterial membranes.

Anticancer Properties

Compounds similar to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile have been evaluated for their anticancer activities. A study on thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties . The interaction between the acrylonitrile group and cellular targets could be a mechanism through which it exerts cytotoxic effects.

Synthesis of Heterocycles

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile can serve as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactive nitrile group allows for further functionalization through nucleophilic addition reactions, leading to the formation of various derivatives that can be explored for biological activity .

Fluorescent Materials

The unique electronic properties of thiazole and thiophene rings make (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile a candidate for applications in organic electronics and fluorescent materials. The conjugated system within the compound can facilitate electron transport, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazole derivatives, it was found that compounds with similar structural features to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile exhibited significant antibacterial activity at concentrations as low as 50 µg/mL. The study highlighted the importance of substituents on the phenyl ring in enhancing bioactivity .

Case Study 2: Synthesis of Novel Anticancer Agents

A series of thiazole-based compounds were synthesized using (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile as a precursor. These compounds were tested against various cancer cell lines, revealing promising results with IC50 values lower than those of standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.